Predicted Lipophilicity (XLogP3) Differential: Target Compound Exhibits Higher Lipophilicity Than the N-Methylpyrazole Analog
The target compound (CAS 1006247-25-1) has a predicted XLogP3 of -0.2, which is 0.5 log units higher (more lipophilic) than the structurally analogous 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid (CAS 1006334-17-3), whose predicted XLogP3 is -0.7 . This difference arises from the replacement of the N-ethyl substituent on the pyrazole ring in the target compound with an N-methyl substituent in the comparator.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 (predicted) |
| Comparator Or Baseline | CAS 1006334-17-3: XLogP3 = -0.7 (predicted) |
| Quantified Difference | Δ XLogP3 = +0.5 log units (target more lipophilic) |
| Conditions | Predicted XLogP3 values as reported by BOC Sciences product pages. |
Why This Matters
The 0.5 log unit higher lipophilicity of the target compound may influence membrane permeability, solubility, and protein binding in early drug discovery contexts, making it a preferred choice when a slightly more lipophilic building block is required.
